molecular formula C20H27ClN4O2 B2878829 1-(2-chlorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine CAS No. 1014091-39-4

1-(2-chlorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine

Cat. No.: B2878829
CAS No.: 1014091-39-4
M. Wt: 390.91
InChI Key: DTZJZPJSEZGQDH-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine is a synthetic chemical compound designed for research purposes, featuring a piperazine moiety linked to a substituted 1H-pyrazole ring via a carbonyl linker. The molecular structure incorporates a 2-chlorophenyl group on the piperazine nitrogen and propyl and propoxy substituents on the pyrazole ring. Piperazine derivatives are a significant class of compounds in medicinal chemistry and are known to exhibit a wide spectrum of pharmacological activities, serving as key scaffolds in numerous bioactive molecules . Similarly, pyrazole derivatives are extensively studied and have been reported to possess a broad spectrum of biological properties, including antimicrobial, anti-inflammatory, and antitumor activities . The specific combination of these pharmacophores in a single molecule makes it a compound of interest for various investigative applications, particularly in hit-to-lead optimization and structure-activity relationship (SAR) studies. Researchers may explore its potential as a modulator of various biological targets, given that related chlorophenyl-piperazine and pyrazole-carbonyl structures have been investigated for their affinity to neurological targets and as potential antitumor agents . The molecular structure is stabilized by intramolecular interactions, a feature common in similar crystalline compounds that can influence its physicochemical properties and binding affinity . This product is provided for research use in chemical biology and drug discovery contexts. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-(3-propoxy-1-propylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN4O2/c1-3-9-25-15-16(19(22-25)27-14-4-2)20(26)24-12-10-23(11-13-24)18-8-6-5-7-17(18)21/h5-8,15H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZJZPJSEZGQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chlorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine, a synthetic organic compound, belongs to the class of pyrazole derivatives. Its unique structure, characterized by the presence of a piperazine ring and various functional groups, suggests potential biological activity that warrants comprehensive investigation.

Chemical Structure and Synthesis

The compound's structure can be described as follows:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Substituents :
    • 2-Chlorophenyl Group : Enhances lipophilicity and potential receptor interactions.
    • Propoxy Group : May influence solubility and biological activity.
    • Propyl Group : Contributes to steric effects.

The synthesis typically involves several steps, including the formation of the pyrazole core through the reaction of hydrazine with β-diketones, followed by electrophilic substitution and nucleophilic reactions to introduce the chlorophenyl and propoxy groups, respectively.

Research indicates that this compound may exert its biological effects through interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
  • Receptor Modulation : The compound could modulate receptor activity, impacting various physiological processes.

Biological Activity

The biological activities associated with this compound include:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation by inhibiting key enzymes in inflammatory pathways.
  • Antimicrobial Properties : Ongoing research is exploring its potential against microbial resistance mechanisms.

Comparative Analysis

A comparison with similar compounds highlights unique features that may influence biological activity:

Compound NameKey Differences
N-(2-chlorophenyl)-3-methoxy-1-propyl-1H-pyrazole-4-carboxamideContains a methoxy group, potentially altering reactivity.
N-(2-chlorophenyl)-3-butoxy-1-propyl-1H-pyrazole-4-carboxamideFeatures a butoxy group which may affect solubility.
N-(2-chlorophenyl)-3-propoxy-1-methyl-1H-pyrazole-4-carboxamideSubstitutes a methyl group for propyl, influencing steric effects.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • In Vivo Studies : Animal models have shown promising results regarding its anti-inflammatory effects, with significant reductions in inflammatory markers observed after treatment .
  • In Vitro Assays : Laboratory tests demonstrated that the compound effectively inhibited specific enzymes linked to inflammation, supporting its potential therapeutic use .
  • Molecular Docking Studies : Computational analyses revealed strong binding affinities to target enzymes, suggesting effective modulation of their activity .

Comparison with Similar Compounds

Structural Variations in Piperazine Derivatives

The following table summarizes key analogs and their substituents, highlighting differences in functional groups and biological activities:

Compound Name / ID (from Evidence) Substituents at Piperazine Positions Key Properties Biological Activity
Target Compound 1: 2-Chlorophenyl; 4: 3-propoxy-1-propyl-1H-pyrazole-4-carbonyl Not reported (inferred: higher lipophilicity due to pyrazole-propoxy chain) Likely antibacterial/anti-inflammatory (based on pyrazole derivatives )
1-(2-Chlorophenyl)piperazine adduct () 1: 2-Chlorophenyl; 4: α-Methylenesantonin Yield: 73% (as adduct) Antibacterial (Gram-positive/-negative bacteria)
Compound 56 () 1: 2-Chlorophenyl; 4: Triazole-linked pleuromutilin Yield: 36%; Melting point: Not reported Anti-MRSA activity via Diels-Alder adduct
Compound 15e () 1: 2-Chlorophenyl; 4: Pyrrolidinyl-thiazolidine Yield: 76%; Melting point: 210°C DPP-4 inhibition (antidiabetic)
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine () 1: 3-Chlorophenyl; 4: Phenethyl Molecular mass: 300.83 g/mol Not explicitly reported; similar to antipsychotic agents
Compound 8 () 1: 2-Methoxyphenyl; 4: Cinnamyl-chlorophenyl Yield: Not specified Strongest antibacterial activity (Gram-positive/-negative)

Key Observations

Substituent Effects on Bioactivity :

  • The 2-chlorophenyl group is a common pharmacophore in antibacterial and receptor-targeting agents (e.g., DPP-4 inhibitors in ) .
  • Pyrazole and triazole substituents () enhance antibacterial and anti-inflammatory activities compared to methoxy or ethoxy groups () .
  • Pleuromutilin hybrids () demonstrate niche anti-MRSA activity but with lower yields (~36%) .

Synthetic Yields and Physical Properties :

  • Yields for 2-chlorophenylpiperazine derivatives range from 36% (complex triazole derivatives) to 76% (pyrrolidinyl-thiazolidine hybrids) .
  • Melting points correlate with molecular complexity: simpler derivatives (e.g., compounds) melt at 65–92°C, while bulkier hybrids (e.g., ) exceed 200°C .

Biological Performance :

  • Antibacterial activity is maximized in cinnamyl-chlorophenyl derivatives () and pyrazole-carbonyl analogs (inferred for the target compound) .
  • Anti-inflammatory pyrazoles () show low ulcerogenicity (UI = 2.10–4.27), suggesting safety advantages over traditional NSAIDs .

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